AT-406

Vue d'ensemble

Description

AT-406, également connu sous le nom de Xevinapant, est un mime puissant et biodisponible par voie orale du deuxième activateur dérivé des mitochondries des caspases (SMAC). Il agit comme un antagoniste des protéines inhibitrices de l'apoptose (IAP), qui comprennent la protéine inhibitrice de l'apoptose liée à l'X (XIAP), la protéine inhibitrice cellulaire de l'apoptose 1 (cIAP1) et la protéine inhibitrice cellulaire de l'apoptose 2 (cIAP2). Ce composé a montré un potentiel significatif dans l'induction de l'apoptose et l'inhibition de la croissance des cellules cancéreuses dans diverses lignées cellulaires cancéreuses humaines .

Applications De Recherche Scientifique

AT-406 has been extensively studied for its potential applications in cancer therapy. It has shown significant efficacy in inducing apoptosis in various cancer cell lines, including ovarian, colorectal, and cervical cancers. The compound has also been investigated for its ability to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapies .

Mécanisme D'action

Target of Action

AT-406 primarily targets the inhibitor of apoptosis proteins (IAPs), specifically XIAP, cIAP1, and cIAP2 . These proteins play crucial roles in regulating apoptosis, cell division, cell cycle progression, and signal transduction pathways .

Mode of Action

This compound acts as a Smac mimetic, closely mimicking the AVPI peptide in both hydrogen bonding and hydrophobic interactions with XIAP . It binds to XIAP, cIAP1, and cIAP2 proteins with Ki values of 66.4, 1.9, and 5.1 nM, respectively . This binding leads to the degradation of cIAP1 and down-regulation of XIAP, thereby promoting apoptosis .

Biochemical Pathways

This compound affects the apoptosis pathway by inhibiting IAPs. The inhibition of IAPs leads to the activation of caspases, which are key players in the execution-phase of cell apoptosis . This results in the induction of apoptosis in cancer cells .

Pharmacokinetics

This compound exhibits good pharmacokinetic properties and oral bioavailability in mice, rats, non-human primates, and dogs . It has been well-tolerated at doses up to 900 mg in patients with advanced cancer .

Result of Action

This compound has shown significant single-agent activity in 60% of human ovarian cancer cell lines examined in vitro and inhibits ovarian cancer progression in vivo . It has also been found to sensitize these cells to carboplatin, a standard first-line chemotherapy for ovarian cancer . Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and promoting the cleavage of PARP .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as hypoxia. For instance, this compound has been shown to more potently sensitize hypoxic cells to radiation than normoxic cells .

Analyse Biochimique

Biochemical Properties

Xevinapant plays a crucial role in biochemical reactions by inhibiting specific proteins involved in the regulation of apoptosis. It interacts with cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2) and X-linked inhibitor of apoptosis protein (XIAP). By inhibiting these proteins, Xevinapant releases the blockade on downstream caspase activity in the intrinsic apoptotic pathway and promotes proapoptotic tumor necrosis factor receptor signaling via the extrinsic pathway. Additionally, Xevinapant induces tumor necrosis factor-alpha expression via the noncanonical nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Cellular Effects

Xevinapant has significant effects on various types of cells and cellular processes. It influences cell function by enhancing apoptotic or necroptotic cell death. In cancer cells, Xevinapant restores sensitivity to apoptosis, thereby depriving them of one of their major resistance mechanisms. This compound also amplifies antitumor immune responses via NF-κB signaling. The impact of Xevinapant on cell signaling pathways, gene expression, and cellular metabolism is profound, leading to increased efficacy of chemotherapy and radiotherapy .

Molecular Mechanism

The mechanism of action of Xevinapant involves binding interactions with specific biomolecules and inhibition of apoptosis proteins. By inhibiting cIAP1, cIAP2, and XIAP, Xevinapant releases the blockade on caspase activity, promoting apoptosis. It also enhances proapoptotic signaling via the tumor necrosis factor receptor pathway and induces tumor necrosis factor-alpha expression through the noncanonical NF-κB pathway. These molecular interactions result in increased sensitivity of cancer cells to apoptosis and enhanced antitumor immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Xevinapant change over time. The stability and degradation of Xevinapant have been studied, showing that it remains stable under various conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. Xevinapant’s ability to maintain its efficacy over time makes it a promising candidate for cancer treatment .

Dosage Effects in Animal Models

The effects of Xevinapant vary with different dosages in animal models. Studies have shown that Xevinapant is effective at various dosage levels, with threshold effects observed at specific concentrations. At higher doses, some toxic or adverse effects have been noted, but these are generally manageable. The therapeutic window of Xevinapant allows for effective treatment with minimal side effects .

Metabolic Pathways

Xevinapant is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate apoptosis. It affects metabolic flux and metabolite levels, contributing to its overall efficacy in cancer treatment. The interactions of Xevinapant with specific enzymes and cofactors are crucial for its function and therapeutic potential .

Transport and Distribution

Within cells and tissues, Xevinapant is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that Xevinapant reaches its target sites effectively. The transport and distribution mechanisms of Xevinapant are essential for its therapeutic action .

Subcellular Localization

Xevinapant’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that Xevinapant exerts its effects precisely where needed, enhancing its efficacy in cancer treatment .

Méthodes De Préparation

La synthèse de l'AT-406 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes. La voie de synthèse commence généralement par la préparation d'un intermédiaire triazole, suivie de l'élimination des groupes protecteurs et de réactions de condensation pour former le produit final. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol, avec des contrôles spécifiques de température et de pH pour assurer le rendement souhaité du produit .

Les méthodes de production industrielle de l'this compound sont conçues pour optimiser le rendement et la pureté tout en minimisant les coûts de production. Ces méthodes impliquent souvent une synthèse à grande échelle utilisant des réacteurs automatisés et des techniques de purification telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

L'AT-406 subit diverses réactions chimiques, principalement axées sur son interaction avec les IAP. Le composé se lie aux protéines XIAP, cIAP1 et cIAP2 avec une forte affinité, conduisant à la dégradation de ces protéines et à l'induction de l'apoptose. Les réactifs courants utilisés dans ces réactions comprennent la caspase-9 et d'autres protéines liées à l'apoptose .

Les principaux produits formés à partir de ces réactions sont les formes dégradées des IAP et les caspases activées, qui conduisent finalement à la mort cellulaire par apoptose .

Applications de la recherche scientifique

L'this compound a été largement étudié pour ses applications potentielles en chimiothérapie. Il a montré une efficacité significative dans l'induction de l'apoptose dans diverses lignées cellulaires cancéreuses, notamment les cancers de l'ovaire, du côlon et du col de l'utérus. Le composé a également été étudié pour sa capacité à sensibiliser les cellules cancéreuses à la radiothérapie, ce qui en fait un candidat prometteur pour les thérapies combinées .

Mécanisme d'action

L'this compound exerce ses effets en imitant l'interaction entre le peptide SMAC AVPI et la protéine XIAP BIR3. Cette interaction restaure l'activité de la caspase-9, conduisant à la dégradation de la cIAP1 et à l'induction de l'apoptose. Le composé se lie aux protéines XIAP, cIAP1 et cIAP2 avec une forte affinité, inhibant efficacement leurs fonctions anti-apoptotiques et favorisant la mort cellulaire .

Comparaison Avec Des Composés Similaires

L'AT-406 est unique par sa forte affinité de liaison à plusieurs IAP et sa puissante induction de l'apoptose. Des composés similaires comprennent le Birinapant et le LCL-161, qui agissent également comme des antagonistes des IAP. L'this compound a montré une efficacité supérieure dans certaines lignées cellulaires cancéreuses et a une meilleure biodisponibilité orale par rapport à ces composés .

Composés similaires ::- Birinapant

- LCL-161

- GDC-0152

- TL32711

L'this compound se distingue par sa capacité à induire une dégradation rapide de la cIAP1 et son efficacité dans les thérapies combinées .

Propriétés

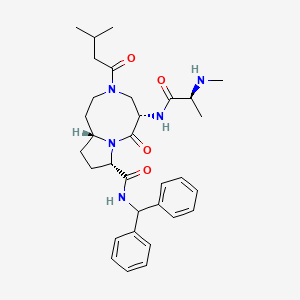

IUPAC Name |

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O4/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40)/t22-,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXUTRRVVSPWDZ-MKKUMYSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648496 | |

| Record name | (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071992-99-8 | |

| Record name | Xevinapant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEBIO-1143 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xevinapant | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65WC8PXDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

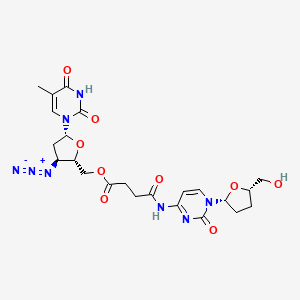

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

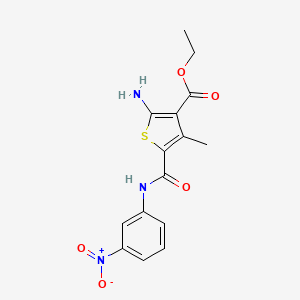

![Methyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B1669903.png)

![N-(3-bromophenyl)-3-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]propanamide](/img/structure/B1669911.png)